[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose typically involves multiple steps. One common synthetic route includes the protection of the hydroxyl groups of D-xylose, followed by benzoylation and isopropylidene formation . The reaction conditions often require the use of reagents such as benzoyl chloride, isopropylidene acetone, and catalysts like pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including:
Scientific Research Applications
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in the study of carbohydrate metabolism and enzyme interactions . Additionally, it is used in the industry for the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes involved in carbohydrate metabolism, affecting various biochemical processes . The benzoyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose can be compared with other similar compounds such as:
4-Benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose: Lacks the additional benzoyl group at the 5-position, resulting in different chemical properties and reactivity.
5-Benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose: Lacks the benzoyloxymethyl group, affecting its solubility and interaction with enzymes.
The uniqueness of 5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose lies in its dual benzoyl and benzoyloxymethyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H24O8 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
InChI |
InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3 |
InChI Key |
DIPIPCAFIWGEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.